

Application Note: Apoptosis Induction and Quantification Using Sangivamycin Monohydrate

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Compound of Interest

Compound Name: Sangivamycin monohydrate

CAS No.: 129601-63-4

Cat. No.: B12056609

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Abstract & Introduction

Sangivamycin (4-amino-5-carboxamide-7-(D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine) is a potent nucleoside antibiotic and a highly specific inhibitor of Protein Kinase C (PKC). Unlike broad-spectrum kinase inhibitors, Sangivamycin exhibits a unique dual mechanism: it competes with ATP for the kinase binding site and incorporates into DNA/RNA, disrupting synthesis.

This guide provides a rigorous workflow for inducing and quantifying apoptosis using Sangivamycin. It addresses common reproducibility issues—specifically the loss of the apoptotic population during harvesting—and provides a self-validating experimental structure.

Compound Profile & Handling

Warning: Sangivamycin is a potent cytotoxic agent. Handle with extreme care in a Class II Biosafety Cabinet.

Parameter	Specification
CAS Number	18417-89-5 (Monohydrate)
Molecular Weight	309.28 g/mol
Solubility	Soluble in DMSO (up to 20 mg/mL). Poorly soluble in water.[1]
Storage (Powder)	-20°C, desiccated, protected from light.
Stock Solution	Prepare 10 mM in anhydrous DMSO. Aliquot (20-50 µL) to avoid freeze-thaw cycles.
Stability	Stock solutions stable at -20°C for 3 months. Discard if precipitate forms.

Expert Insight: Nucleoside analogs are prone to hydrolysis. Always use fresh, anhydrous DMSO. Do not store working dilutions (e.g., in media) for more than 24 hours.[2]

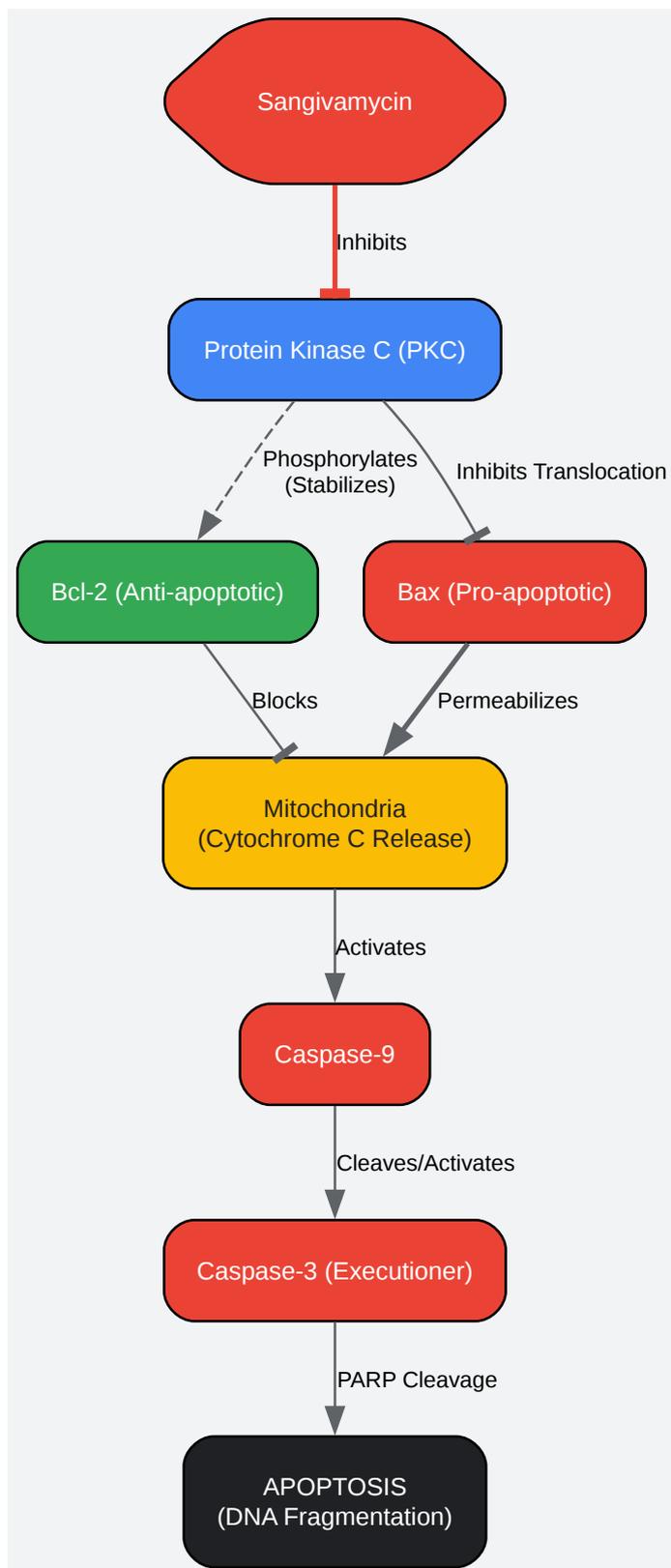
Mechanism of Action (MOA)

Sangivamycin induces apoptosis primarily through the inhibition of PKC, a kinase often upregulated in cancer to promote survival and proliferation. PKC inhibition leads to the dephosphorylation of downstream targets (e.g., ERK, NF-κB), shifting the cellular balance toward pro-apoptotic signaling.

Key Pathway Events:

- PKC Blockade: Prevents phosphorylation of anti-apoptotic proteins (e.g., Bcl-2).
- Mitochondrial Dysfunction: Upregulation of Bax leads to mitochondrial outer membrane permeabilization (MOMP).
- Caspase Cascade: Release of Cytochrome C activates Caspase-9, which cleaves Caspase-3, leading to PARP cleavage and DNA fragmentation.[3]

Figure 1: Sangivamycin Signaling Pathway



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Caption: Sangivamycin inhibits PKC, relieving the suppression of Bax and destabilizing Bcl-2, triggering the intrinsic mitochondrial apoptotic cascade.

Experimental Design: Dose-Finding

Before performing apoptosis assays, determine the IC₅₀ for your specific cell line. Sangivamycin potency varies significantly between tissue types.

Protocol 1: Cytotoxicity Screening (MTT/CCK-8)

- Seed Cells: 5,000 cells/well in 96-well plates. Incubate 24h.
- Treatment: Treat with serial dilutions of Sangivamycin (e.g., 0.01 μ M to 10 μ M). Include a DMSO vehicle control (final concentration <0.5%).
- Duration: Incubate for 48-72 hours.
- Readout: Add MTT/CCK-8 reagent and measure absorbance.
- Calculation: Plot dose-response curve to find IC₅₀.

Target Doses for Apoptosis Assay:

- Low Dose:
(Early apoptosis/Cell cycle arrest)
- Mid Dose:
(Robust apoptosis)
- High Dose:
(Late apoptosis/Necrosis)

Core Protocol: Multiparametric Apoptosis Assay (Annexin V / PI)[5]

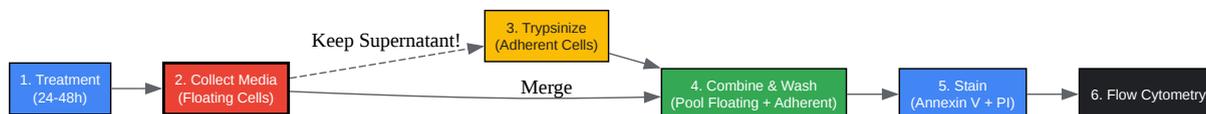
This is the gold standard for distinguishing early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Critical Constraint: Apoptotic cells lose adhesion. You must collect the culture media. Discarding the supernatant will result in a false-negative assay (analyzing only the surviving, adherent cells).[4]

Materials

- Annexin V-FITC (or APC) Binding Buffer[5]
- Propidium Iodide (PI) or 7-AAD[5]
- Phosphate Buffered Saline (PBS), cold
- Trypsin-EDTA (free of phenol red preferably)

Workflow Diagram



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Caption: Critical workflow emphasizing the retention of floating cells (Step 2) to ensure accurate apoptotic population analysis.

Step-by-Step Procedure

- Harvesting (The "Pool" Method):
 - Collect the culture medium from the well/flask into a 15 mL conical tube. Do not discard.
 - Wash the adherent cells gently with PBS; add this wash to the same conical tube.
 - Add Trypsin-EDTA to the flask. Incubate until detachment.

- Neutralize trypsin with fresh media. Transfer these cells to the same conical tube containing the supernatant.
- Result: You now have the total population (live + dead).
- Washing:
 - Centrifuge at 300 x g for 5 minutes at 4°C.
 - Discard supernatant. Resuspend pellet in 1 mL cold PBS.
 - Count cells.^{[6][7]} Aliquot

cells per tube.
 - Centrifuge again and discard PBS.
- Staining:
 - Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.
 - Add 5 µL Annexin V-FITC.
 - Add 5 µL Propidium Iodide (PI).
 - Note: If using GFP-transfected cells, use Annexin V-APC or PE to avoid spectral overlap.
- Incubation:
 - Incubate for 15 minutes at Room Temperature (RT) in the dark.
- Acquisition:
 - Add 400 µL of 1X Binding Buffer to each tube.^[5]
 - Analyze immediately on a flow cytometer (within 1 hour).^[5]

Data Analysis & Interpretation

Set quadrants based on your Unstained and Single-Stain controls.

Quadrant	Phenotype	Marker Profile	Interpretation
Q3 (LL)	Live Cells	Annexin V (-) / PI (-)	Intact membrane, no PS exposure.
Q4 (LR)	Early Apoptosis	Annexin V (+) / PI (-)	Primary effect of Sangivamycin. PS translocation, membrane intact.
Q2 (UR)	Late Apoptosis	Annexin V (+) / PI (+)	Membrane compromised, secondary necrosis.
Q1 (UL)	Necrosis/Debris	Annexin V (-) / PI (+)	Ruptured membranes (rare in pure apoptosis induction).

Expected Result: Sangivamycin treatment should cause a time-dependent shift from Q3

Q4

Q2.

Validation: Orthogonal Assays

To confirm the mechanism (E-E-A-T principle: verify results with a second method), perform one of the following:

- Western Blot:
 - Target: Cleaved PARP (89 kDa fragment) and Cleaved Caspase-3 (17/19 kDa fragments).
 - Result: Sangivamycin should increase the intensity of cleaved bands compared to the loading control (GAPDH/Actin).
- Caspase-3/7 Activity Assay (Colorimetric/Fluorometric):
 - Lysis of treated cells followed by incubation with DEVD-pNA substrate.

- Result: Increase in OD405nm or fluorescence indicates active caspase execution.

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